![molecular formula C14H19NO2 B13886539 [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone typically involves the reaction of piperidine derivatives with phenylmethanone under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent . The reaction proceeds with the difunctionalization of a double bond, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agent.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone
- **1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-{2-phenylpyrazolo[1,5-a]pyridin-3-yl}prop-2-en-1-one
Uniqueness
[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
[2-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO2/c16-11-9-13-8-4-5-10-15(13)14(17)12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 |
InChI-Schlüssel |
UVJGCTBDCLWLQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
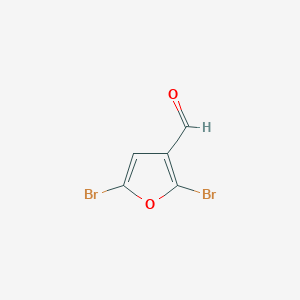
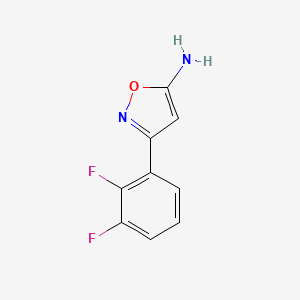
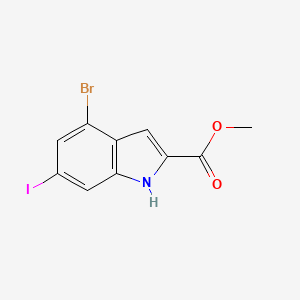
![2-Chloro-6-(4-methoxypyridin-3-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B13886478.png)

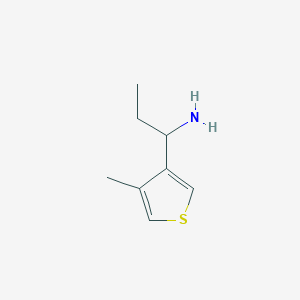
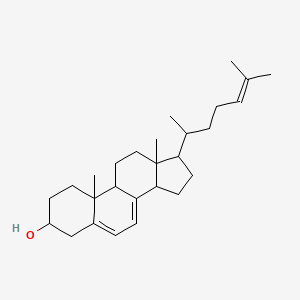
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)

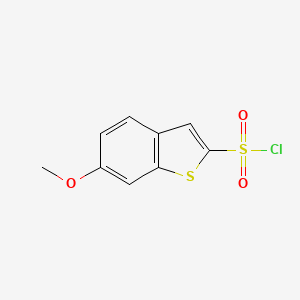
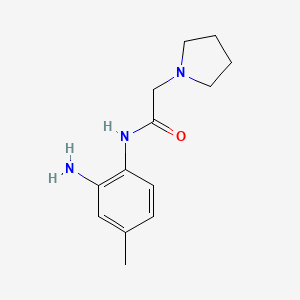
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
